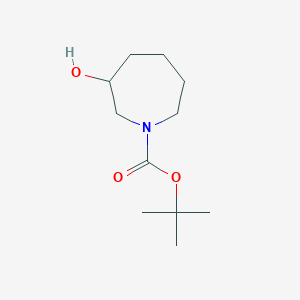Tert-butyl 3-hydroxyazepane-1-carboxylate
CAS No.: 478841-10-0
Cat. No.: VC2096868
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 478841-10-0 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 3-hydroxyazepane-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3 |
| Standard InChI Key | YLXNIRRSRXUTCK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)O |
Introduction
Chemical Identity and Structure
Tert-butyl 3-hydroxyazepane-1-carboxylate (CAS: 478841-10-0) is an azepane derivative with molecular formula C11H21NO3 and molecular weight 215.29 g/mol . The compound features a seven-membered ring containing a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, with a hydroxyl group at the 3-position. It is also known by several synonyms including 1-Boc-3-hydroxy-azepane and 1H-Azepine-1-carboxylic acid, hexahydro-3-hydroxy-, 1,1-dimethylethyl ester .
The compound exists as an oil in its pure form, which is consistent with many Boc-protected nitrogen-containing compounds of similar molecular weight . The relatively high boiling point suggests good thermal stability, although it should be noted that this value is computationally predicted rather than experimentally determined .
Synthesis Methods
Several synthetic routes can be employed to prepare tert-butyl 3-hydroxyazepane-1-carboxylate, with reduction of the corresponding ketone being the most commonly reported method in the literature.
Reduction of N-Boc-3-aza-heptan-1-one
One well-documented synthetic route involves the reduction of N-Boc-3-aza-heptan-1-one (compound 53-5) using sodium borohydride as the reducing agent . The detailed procedure is as follows:
-
A solution of N-Boc-3-aza-heptan-1-one (5.5 g, 25.8 mmol) in methanol (55 mL) is prepared.
-
Sodium borohydride (NaBH₄) (0.98 g, 25.8 mmol) is added slowly in portions at 0°C.
-
After completion of the reaction (monitored by TLC), the pH is adjusted to 5-6 with HCl solution.
-
The mixture is filtered and extracted with dichloromethane (DCM) (100 mL×3).
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and evaporated to yield the target compound.
This procedure provides tert-butyl 3-hydroxyazepane-1-carboxylate as an oil with a yield of 87% (4.8 g) . The high yield indicates the efficiency of this synthetic route, making it suitable for both laboratory-scale and potentially larger-scale preparations.
Spectroscopic Characterization
The ¹H NMR spectroscopic data reported for the synthesized product (400 MHz, d₆-DMSO) shows the following signals: δ ppm 3.95-3.93 (m, 1H), 3.71-3.62 (m, 2H), 3.40 (m, 1H), 3.32-3.28 (m, 1H), 3.03 (m, 1H), 1.88-1.65 (m, 4H), 1.55-1.36 (m, 11H) . This spectral data confirms the structure of the target compound, with characteristic signals for the azepane ring protons, the hydroxyl-bearing methine proton, and the tert-butyl group of the Boc protecting group.
Stereochemical Aspects
Tert-butyl 3-hydroxyazepane-1-carboxylate contains a stereocenter at the carbon bearing the hydroxyl group, resulting in the existence of (R) and (S) enantiomers. Research has focused on methods to obtain enantiomerically pure forms of this compound.
Chiral Resolution Using Supercritical Fluid Chromatography
A significant advancement in the stereochemical analysis of tert-butyl 3-hydroxyazepane-1-carboxylate was reported in a 2013 publication in Organic Process Research & Development . The authors described the isolation and characterization of the (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate enantiomer through resolution of the commercially available racemate using chiral supercritical fluid chromatography (SFC) .
After optimization of the experimental chromatographic conditions, a preparative scale separation using a stacked injections protocol was developed. This method successfully yielded 10.5 g of the dextrogyre enantiomer ((S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate) . This represents a significant scale for chiral resolution, demonstrating the practical utility of SFC for obtaining enantiomerically pure material.
Determination of Absolute Stereochemistry
The absolute stereochemical configuration of the resolved enantiomers was determined through chemical correlation. Specifically, the researchers transformed (−)-tert-butyl-3-hydroxyazepane-1-carboxylate into the known compound (R)-(−)-benzyl-3-hydroxyazepane-1-carboxylate . This transformation allowed for the assignment of the (R) configuration to the (−) enantiomer, consequently confirming the (S) configuration for the (+) enantiomer.
This stereochemical assignment is crucial for applications requiring stereospecific variants of tert-butyl 3-hydroxyazepane-1-carboxylate, particularly in pharmaceutical research where enantiomeric purity can significantly impact biological activity.
Applications in Organic Synthesis
Tert-butyl 3-hydroxyazepane-1-carboxylate serves as a valuable heterocyclic building block in organic synthesis, particularly in pharmaceutical research and development.
Pharmaceutical Intermediates
The compound has been utilized as an intermediate in the synthesis of various pharmaceutical candidates. For example, the supplementary information from a Royal Society of Chemistry publication indicates its use in the preparation of more complex azepane derivatives . These derivatives include compounds such as (3R,4R)–3–(4–(benzyloxy)benzamido)–4–hydroxyazepane–1–carboxylic acid–tert–butyl ester, which may have pharmacological relevance .
The Boc-protected azepane scaffold with a hydroxyl functionality provides multiple sites for further functionalization, making it a versatile starting material for medicinal chemists. The hydroxyl group can serve as a nucleophile in various reactions including esterification, etherification, and oxidation, while the Boc-protected nitrogen can be deprotected to enable further transformations.
Building Block for Complex Molecules
The utility of tert-butyl 3-hydroxyazepane-1-carboxylate extends to its role as a building block for more complex molecular architectures. The presence of both a protected nitrogen and a hydroxyl group allows for selective transformations and the construction of complex azepane-containing structures . Such structures may have applications in drug discovery, particularly for compounds targeting central nervous system disorders where seven-membered nitrogen heterocycles often demonstrate favorable pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume